molecular formula C19H24ClN3O B7980117 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride

2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride

Cat. No.: B7980117
M. Wt: 345.9 g/mol
InChI Key: LLEAYOUBEKOXCC-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
9.09 singlet Amide NH
8.03 singlet Pyridine H-3
7.42–7.30 multiplet m-Tolyl H-2, H-4, H-6
7.20 doublet Pyridine H-5
3.62–3.49 multiplet Piperidine H-2, H-6
2.74 triplet Acetamide CH₂
2.34 singlet m-Tolyl CH₃

IR (KBr)

  • 3275 cm⁻¹ : N-H stretch (amide)
  • 1650 cm⁻¹ : C=O stretch (amide I)
  • 1540 cm⁻¹ : N-H bend (amide II)
  • 1590 cm⁻¹ : C=C aromatic stretching

Mass Spectrometry

  • m/z 309.4 : [M+H]⁺ (free base)
  • m/z 345.9 : [M+H]⁺ (hydrochloride)
  • Major fragments at m/z 154 (pyridinylpiperidine) and 134 (m-tolylacetamide).

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEAYOUBEKOXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Cyclization

A method from pyridinacetamide syntheses involves enamine intermediates:

  • React 4-(pyridin-2-yl)piperidine with ethyl glyoxylate to form an enamine.

  • Condense with 2-chloro-N-(m-tolyl)acetamide under reflux.
    Yield : 70% (analogous compounds).

One-Pot Synthesis

A patent method uses HBTU/DIPEA coupling:

  • Mix 4-(pyridin-2-yl)piperidine, 2-chloroacetic acid, and HBTU in DMF.

  • Add DIPEA, stir at 25°C for 12 hours.

  • Isolate via precipitation (yield: 68%).

Purification and Analysis

Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexanes (gradient 10–90%).

  • Purity : >95% (HPLC).

Spectroscopic Data :

TechniqueKey SignalsReference
IR 1715 cm<sup>−1</sup> (C=O stretch)
<sup>13</sup>C NMR 166.47 ppm (amide carbonyl)
Elemental Analysis C: 67.88%; H: 5.44%; N: 13.59% (calculated)

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : To maintain exothermic control during acetonitrile reflux.

  • Crystallization Optimization : Use anti-solvents (hexanes) for higher yield (85%).

Challenges and Solutions

ChallengeSolutionReference
Low solubility of intermediatesUse DMF/THF mixtures (1:1)
Epimerization during synthesisConduct reactions at <50°C
Hydrolysis of chloroacetamideStrict anhydrous conditions

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 20 hours to 2 hours (yield: 72%).

  • Enzymatic Catalysis : Lipase-catalyzed amidation achieves 65% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group of the m-tolyl moiety.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include pyridine N-oxides or carboxylic acids.

    Reduction: Products may include fully saturated piperidine derivatives.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted pyridine derivatives.

Scientific Research Applications

The compound features a piperidine ring substituted with a pyridine moiety and an acetamide group, which contributes to its biological activity. The specific arrangement of these functional groups allows for selective interactions with various receptors, particularly in the central nervous system.

Neuropharmacology

Dopamine D4 Receptor Selectivity

Recent studies have highlighted the compound's role as a selective ligand for the dopamine D4 receptor (D4R) , which is implicated in cognitive processes and neuropsychiatric disorders such as schizophrenia and ADHD. Research indicates that compounds derived from A-412997 (the parent compound of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide) exhibit high selectivity for D4R over other dopamine receptors, making them valuable candidates for therapeutic development .

Case Study: Structure-Activity Relationship (SAR)

A study published in the Journal of Medicinal Chemistry investigated various derivatives of A-412997 to understand their binding affinities and functional activities at D4R. The findings revealed that modifications to the piperidine and pyridine rings significantly influenced receptor binding and activation profiles, leading to the identification of several promising candidates with Ki values less than 4.3 nM .

Drug Development

Potential Therapeutic Uses

The unique pharmacological profile of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride suggests potential applications in treating neurodegenerative diseases and substance use disorders. Its ability to selectively modulate D4R activity could lead to new therapeutic strategies aimed at enhancing cognitive function or mitigating symptoms associated with these conditions.

Clinical Implications

Given the role of dopamine signaling in mood regulation and cognitive functions, compounds like this one could pave the way for innovative treatments targeting conditions such as:

  • Alzheimer's Disease : Enhancing cognitive function through selective D4R modulation.
  • Substance Use Disorders : Reducing cravings and withdrawal symptoms by balancing dopaminergic activity.

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The pyridine and piperidine rings allow it to fit into specific binding sites, modulating the activity of these targets. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidine/Pyridine-Thioacetamide Derivatives

Compound ID Substituents Yield (%) Melting Point (°C) Key Features Source
Target Compound 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride N/A N/A Dopamine D2-like receptor agonist; β-arrestin/cAMP modulation
2m () 2-{[4-Phenyl-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide 20 127–128 Dual thioether groups; lower yield; no reported receptor activity
2n () 2-{[4-(4-Chlorophenyl)-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide 20 N/A Chlorophenyl substitution; potential anti-inflammatory applications
2f () 2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide 20 147–148 Bulky naphthyl group; moderate melting point; no bioactivity data
2h () 2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide 55 145–147 Fluorophenyl substitution; higher yield; uncharacterized biological role

Key Observations :

  • The target compound lacks thioether linkages present in 2m, 2n, and others, which may reduce metabolic instability compared to sulfur-containing analogues .
  • Fluorine or chlorine substituents (e.g., 2h, 2n) are common in drug design but lack explicit receptor targeting data in these cases.

Piperidin-4-yl Acetamides with Sulfonyl or Aryl Modifications

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitors and Related Derivatives

Compound ID Substituents Yield (%) Melting Point (°C) Key Features Source
6b () 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(hexahydro-dimethanobenzo annulenyl)acetamide 60 172–173 Potent sEH inhibitor; sulfonyl group enhances enzyme binding
6c () N-(9-Fluoro-hexahydro-dimethanobenzo annulenyl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide 51 N/A Fluorinated annulene; improved lipophilicity
9a () 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid 45 N/A Carboxylic acid derivative; potential prodrug candidate

Key Observations :

  • Sulfonyl groups (e.g., 6b, 6c) improve target engagement with sEH but differ mechanistically from the dopamine receptor focus of the target compound .
  • Carboxylic acid derivatives (e.g., 9a) exhibit distinct pharmacokinetic profiles due to ionization at physiological pH .

Aryl-Oxadiazole and Pyrimidine-Piperidine Hybrids

Table 3: Heterocyclic Derivatives with Piperidine Linkers

Compound ID Substituents Yield (%) Key Features Source
EP 2 903 618 B1 (Example 113, ) 2-chloro-4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidine 36.4 Pyrimidine-piperidine hybrid; uncharacterized bioactivity
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide () Oxadiazole-piperidine-acetamide N/A Chloro-methoxyphenyl group; potential kinase inhibitor

Key Observations :

  • Pyridin-4-yl substituents (e.g., EP 2 903 618 B1) may alter receptor selectivity compared to the pyridin-2-yl group in the target compound .
  • Oxadiazole rings () introduce hydrogen-bonding capabilities but lack dopamine receptor data .

Critical Analysis and Research Implications

Structural Determinants of Activity :

  • The pyridin-2-yl group in the target compound is critical for dopamine receptor binding, as pyridin-4-yl analogues (e.g., EP 2 903 618 B1) show uncharacterized activity .
  • Thioether-containing derivatives () exhibit lower synthetic yields (20–55%) and undefined therapeutic roles compared to the target compound’s well-defined receptor agonism .

Physicochemical Properties :

  • The hydrochloride salt of the target compound likely improves aqueous solubility versus neutral analogues (e.g., 9a, 9b) .
  • Sulfonyl-containing compounds () display higher melting points (e.g., 172–173°C for 6b), suggesting enhanced crystallinity .

Therapeutic Potential: While the target compound is optimized for central nervous system (CNS) targets, sulfonyl-piperidine derivatives () are tailored for peripheral enzyme inhibition .

Biological Activity

The compound 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride , also known as A-412997, has garnered attention in pharmacological research due to its selective activity on the dopamine D4 receptor (D4R). This receptor is implicated in various neuropsychiatric disorders, making the study of this compound particularly relevant for drug development. This article delves into the biological activity of A-412997, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 630116-49-3
  • Molecular Formula : C₁₉H₂₃N₃O·HCl
  • Molecular Weight : 309.41 g/mol

Dopamine D4 Receptor Selectivity

A-412997 has been identified as a selective ligand for the dopamine D4 receptor. Research indicates that it exhibits a high affinity for D4R with a binding inhibition constant (KiK_i) of less than 4.3 nM, demonstrating over 100-fold selectivity compared to other D2-like receptors . This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.

Pharmacological Effects

  • Agonist Activity : A-412997 acts as a partial agonist at the D4R, influencing neurotransmitter release and potentially improving cognitive functions associated with neuropsychiatric disorders.
  • Neuroprotective Effects : Studies suggest that compounds targeting the D4R may offer neuroprotective benefits, particularly in conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .

In Vitro Studies

In vitro assays have demonstrated that A-412997 modulates cyclic AMP levels through D4R activation, indicating its potential role in signaling pathways relevant to neuropsychiatric conditions .

Structure-Activity Relationship (SAR)

A comprehensive study explored various analogs of A-412997 to determine their efficacy and selectivity. The findings underscored the importance of the piperidine and pyridine substitutions in enhancing receptor affinity and selectivity .

CompoundKiK_i (nM)Receptor TargetActivity Type
A-412997< 4.3D4RPartial Agonist
Analog 115D2RAntagonist
Analog 28D3RPartial Agonist

Clinical Implications

Research has indicated that A-412997 and its analogs could be pivotal in developing treatments for disorders such as schizophrenia, where D4R modulation may alleviate symptoms without the adverse effects linked to broader dopamine receptor antagonism .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves multi-step reactions starting with intermediates like 4-(pyridin-2-yl)piperidine. For example:

  • Step 1: React 4-(pyridin-2-yl)piperidine with chloroacetyl chloride to form 2-chloro-N-(m-tolyl)acetamide.
  • Step 2: Couple the intermediate with m-toluidine under reflux in ethanol (40–80°C) for 6–12 hours .
  • Optimization:
    • Solvent: Ethanol or acetonitrile improves solubility and reduces side reactions.
    • Catalyst: Use triethylamine (1.2–1.5 eq.) to neutralize HCl and accelerate nucleophilic substitution.
    • Temperature: Lower yields (<60%) occur below 60°C; optimal yields (75–85%) at 70–80°C .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact; wash immediately with water if exposed .
  • Storage:
    • Temperature: Store at –20°C in airtight, light-resistant containers.
    • Moisture: Use desiccants (silica gel) to prevent hydrolysis of the acetamide group.
    • Stability: Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Q. What spectroscopic techniques (NMR, MS) are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • 1H NMR:
    • Pyridin-2-yl protons: δ 8.5–8.7 ppm (doublet, aromatic H).
    • Piperidinyl CH2: δ 2.8–3.5 ppm (multiplet).
    • m-Tolyl methyl: δ 2.3 ppm (singlet) .
  • 13C NMR:
    • Acetamide carbonyl: δ 168–170 ppm.
    • Pyridine carbons: δ 148–150 ppm .
  • MS: Molecular ion [M+H]+ at m/z 342.2 (calculated), with fragmentation peaks at m/z 205 (pyridinylpiperidine loss) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways or optimizing synthesis?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states for key steps (e.g., nucleophilic substitution).
  • Solvent Effects: Simulate solvation energies in ethanol vs. DMF to predict yield improvements .
  • Case Study: A 2021 study optimized Pd-catalyzed cross-coupling reactions by calculating activation energies for competing pathways, reducing trial-and-error experimentation .

Q. What strategies are effective in resolving discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

  • Step 1: Compare experimental δ values with simulated spectra (e.g., using ACD/Labs or MestReNova).
  • Step 2: Spiking experiments: Add authentic reference compounds (e.g., m-toluidine) to identify impurities.
  • Example: A 2014 study resolved a δ 7.5 ppm impurity in 4-(naphthalen-2-yl)pyridine by correlating MS fragmentation (m/z 179) with a dihydro derivative .

Q. How to identify and quantify synthetic impurities or by-products using HPLC or LC-MS?

Methodological Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Detection: UV at 254 nm and MS/MS for structural confirmation.
  • Impurity Profiling:
    • By-product A: Hydrolyzed acetamide (retention time 8.2 min, m/z 299.1).
    • By-product B: Unreacted piperidine intermediate (retention time 10.5 min, m/z 163.1) .

Q. What are the challenges in scaling up the synthesis from lab to pilot scale, considering factors like heat transfer or mixing?

Methodological Answer:

  • Heat Transfer: Use jacketed reactors with controlled cooling to manage exothermic reactions (e.g., during HCl neutralization).
  • Mixing Efficiency: Optimize impeller speed (≥500 RPM) to prevent localized concentration gradients.
  • Case Study: A 2020 pilot-scale study achieved 78% yield (vs. 85% lab-scale) by increasing reaction time by 25% to compensate for slower heat dissipation .

Q. How to design experiments to elucidate the compound's mechanism of action in biological systems, including receptor binding studies?

Methodological Answer:

  • Target Identification: Use computational docking (AutoDock Vina) to predict binding to neuronal receptors (e.g., σ-1 or NMDA receptors).
  • In Vitro Assays:
    • Radioligand displacement: Measure IC50 against [³H]DTG for σ-1 receptor affinity.
    • Calcium flux assays: Test modulation of intracellular Ca²+ in SH-SY5Y cells .
  • Data Interpretation: Correlate structural features (e.g., piperidine ring substitution) with activity trends from SAR studies .

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